molecular formula C5H8BN3O4S B577914 2-(Methylsulfonamido)pyrimidine-5-boronic acid CAS No. 1256345-71-7

2-(Methylsulfonamido)pyrimidine-5-boronic acid

Cat. No. B577914
CAS RN: 1256345-71-7
M. Wt: 217.006
InChI Key: ALNRSVQRFABLDM-UHFFFAOYSA-N
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Description

2-(Methylsulfonamido)pyrimidine-5-boronic acid is a chemical compound with the molecular formula C5H8BN3O4S . It is a unique chemical provided to early discovery researchers . It has been used in the preparation of TNF-alpha modulators to treat and/or prevent various human ailments, including autoimmune and inflammatory disorders, neurological and neurodegenerative disorders, pain and nociceptive disorders, cardiovascular disorders, metabolic disorders, ocular disorders, and oncology disorders .


Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonamido)pyrimidine-5-boronic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a boronic acid group and a methylsulfonamido group . The empirical formula is C5H8BN3O4S .


Chemical Reactions Analysis

Boronic acids, such as 2-(Methylsulfonamido)pyrimidine-5-boronic acid, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst .

Mechanism of Action

While the specific mechanism of action for 2-(Methylsulfonamido)pyrimidine-5-boronic acid is not detailed in the available resources, boronic acids are known to interact with various biological targets. For instance, they can act as inhibitors by mimicking the transition state of the substrate in the active site of an enzyme .

Safety and Hazards

The safety data sheet for a similar compound, Pyrimidine-5-boronic acid, pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2-(Methylsulfonamido)pyrimidine-5-boronic acid could involve its use in the development of new therapeutic agents, given its potential role in the treatment of various human ailments . Additionally, the development of new synthetic methods for boronic acids and their derivatives could expand their utility in organic synthesis .

properties

IUPAC Name

[2-(methanesulfonamido)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BN3O4S/c1-14(12,13)9-5-7-2-4(3-8-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNRSVQRFABLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681555
Record name {2-[(Methanesulfonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-71-7
Record name {2-[(Methanesulfonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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